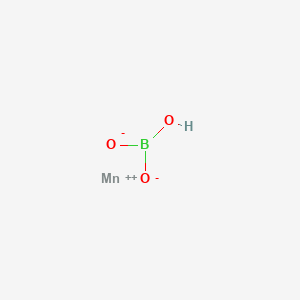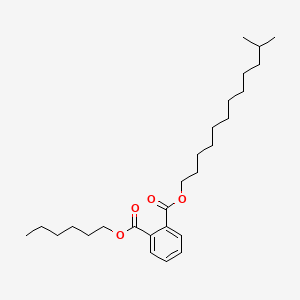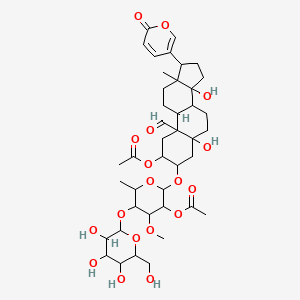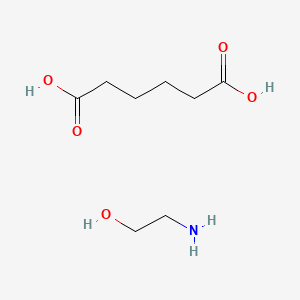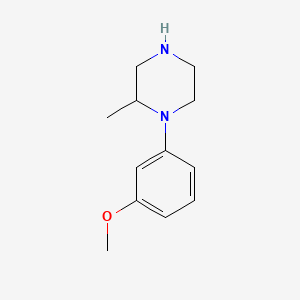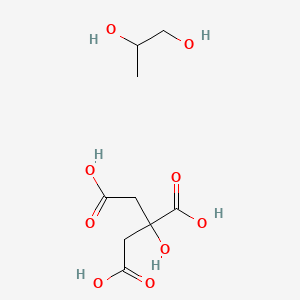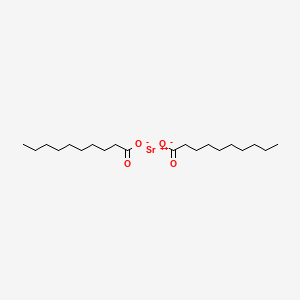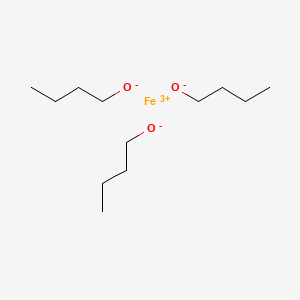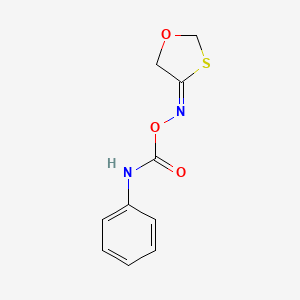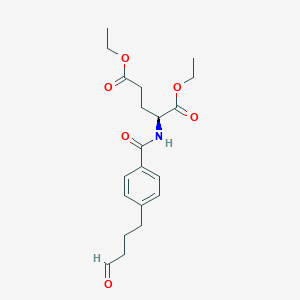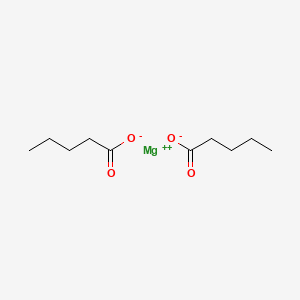
2-Butyl-3,5-dimethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3,5-dimethylpyrazine is an organic compound with the molecular formula C10H16N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3,5-dimethylpyrazine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of 2,3,5-trimethylpyrazine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3,5-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyrazine N-oxides, while reduction can produce dihydropyrazines .
Scientific Research Applications
2-Butyl-3,5-dimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its role in biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as a flavoring agent in pharmaceuticals to improve the palatability of medications.
Industry: It is widely used in the flavor and fragrance industry to impart roasted, nutty, and cocoa-like aromas to various products
Mechanism of Action
The mechanism of action of 2-Butyl-3,5-dimethylpyrazine involves its interaction with olfactory receptors in the nasal cavity, which leads to the perception of its characteristic aroma. At the molecular level, it binds to specific receptor proteins, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylpyrazine: Known for its roasted and nutty aroma, commonly used in the food industry.
2,5-Dimethylpyrazine: Another pyrazine derivative with a similar aroma profile but slightly different chemical properties.
2,3,5,6-Tetramethylpyrazine: Used in traditional Chinese medicine and known for its therapeutic properties.
Uniqueness
2-Butyl-3,5-dimethylpyrazine is unique due to its specific butyl substitution, which imparts a distinct aroma profile compared to other pyrazine derivatives. This makes it particularly valuable in applications where a unique flavor or fragrance is desired .
Properties
CAS No. |
50888-63-6 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-butyl-3,5-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-4-5-6-10-9(3)12-8(2)7-11-10/h7H,4-6H2,1-3H3 |
InChI Key |
CSGGOEBNSRAFPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(N=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


